molecular formula C11H9F3O2 B14360136 (3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one CAS No. 96107-02-7

(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one

Katalognummer: B14360136
CAS-Nummer: 96107-02-7
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: UUEUIHMPHYBCFZ-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11F3O2 It is a derivative of butenone, featuring a trifluoromethyl group and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: 4-methoxybenzaldehyde and trifluoroacetone.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and methoxyphenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-4-(4-methoxyphenyl)but-3-en-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (3E)-4-(4-ethoxyphenyl)but-3-en-2-one: Contains an ethoxy group instead of a methoxy group, affecting its reactivity and applications.

    (3E)-3-(4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Features two methoxyphenyl groups, leading to distinct chemical behavior.

Uniqueness

(3E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

96107-02-7

Molekularformel

C11H9F3O2

Molekulargewicht

230.18 g/mol

IUPAC-Name

(E)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H9F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-7H,1H3/b7-4+

InChI-Schlüssel

UUEUIHMPHYBCFZ-QPJJXVBHSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C(F)(F)F

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.